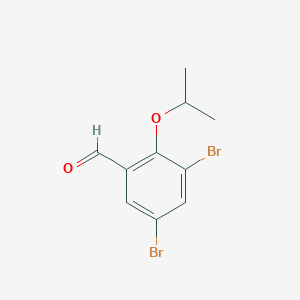

3,5-Dibromo-2-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 3,5-Dibromo-2-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQMSJCTOWHBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-2-isopropoxybenzaldehyde CAS 832673-99-1

An In-Depth Technical Guide to 3,5-Dibromo-2-isopropoxybenzaldehyde

Authored by a Senior Application Scientist

Abstract

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS 832673-99-1) is a halogenated aromatic aldehyde that presents significant opportunities as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive aldehyde "handle," two bromine atoms for potential cross-coupling reactions, and an isopropoxy group to enhance solubility and modulate electronic properties—makes it a valuable precursor for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson etherification, predicted spectral data for characterization, and an exploration of its potential applications in drug discovery.

Physicochemical and Structural Data

A thorough understanding of a compound's physical properties is foundational to its application in research. The key data for 3,5-Dibromo-2-isopropoxybenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 832673-99-1 | User Provided |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | Calculated |

| Molecular Weight | 321.99 g/mol | Calculated[1] |

| IUPAC Name | 3,5-dibromo-2-(propan-2-yloxy)benzaldehyde | Standard Nomenclature |

| Canonical SMILES | CC(C)OC1=C(C=O)C=C(C=C1Br)Br | Standard Nomenclature |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |

| LogP | ~3.84 | Predicted[1] |

| Hydrogen Bond Acceptors | 2 | Calculated[1] |

| Hydrogen Bond Donors | 0 | Calculated |

| Fsp³ | 0.3 | Calculated[1] |

Synthesis and Mechanistic Rationale

The target compound is most logically and efficiently synthesized from its phenolic precursor, 3,5-Dibromo-2-hydroxybenzaldehyde (also known as 3,5-dibromosalicylaldehyde, CAS 90-59-5). The synthetic strategy involves a classic Williamson ether synthesis, a robust and widely used method for forming ethers.

Synthetic Pathway Overview

The reaction proceeds in a single, high-yielding step from the commercially available precursor. The phenolic hydroxyl group is first deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces a halide from an isopropyl electrophile via an Sₙ2 reaction.

Caption: Synthetic route from 3,5-Dibromo-2-hydroxybenzaldehyde to the target compound.

Causality and Experimental Choices

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ~8) but not so strong that it would promote side reactions. It is also inexpensive, easy to handle, and can be removed by simple filtration.

-

Choice of Alkylating Agent: 2-Bromopropane is a readily available and effective electrophile. Isopropyl iodide could also be used and may be more reactive, but 2-bromopropane is often sufficient and more cost-effective.

-

Choice of Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They effectively solvate the potassium cation without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction rate.

-

Temperature: Heating the reaction to reflux ensures a sufficient rate of reaction to proceed to completion within a reasonable timeframe (typically 4-12 hours).

Detailed Experimental Protocol

Objective: To synthesize 3,5-Dibromo-2-isopropoxybenzaldehyde.

Materials:

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

2-Bromopropane (1.5 eq)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask until the solids are suspended (approx. 0.1 M concentration). Begin vigorous stirring. Add 2-bromopropane (1.5 eq) to the suspension via syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3,5-Dibromo-2-isopropoxybenzaldehyde.

Spectral Data and Characterization (Predicted)

Confirming the structure and purity of the synthesized product is critical. The following table outlines the expected spectral data based on the compound's structure.

| Technique | Expected Features |

| ¹H NMR | δ ~10.3 ppm (s, 1H, -CHO) ; δ ~7.9 ppm (d, 1H, Ar-H) ; δ ~7.8 ppm (d, 1H, Ar-H) ; δ ~4.6 ppm (septet, 1H, -OCH(CH₃)₂) ; δ ~1.4 ppm (d, 6H, -OCH(CH₃)₂) |

| ¹³C NMR | δ ~190 ppm (C=O) ; δ ~158 ppm (C-OAr) ; δ ~140, 135, 125 ppm (Ar-C) ; δ ~118, 115 ppm (Ar-C-Br) ; δ ~75 ppm (-OCH(CH₃)₂) ; δ ~22 ppm (-OCH(CH₃)₂) |

| IR (cm⁻¹) | ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch) ; ~1690 cm⁻¹ (Aromatic C=O stretch) ; ~1580, 1470 cm⁻¹ (Aromatic C=C stretch) ; ~1250 cm⁻¹ (Aryl-O-Alkyl Ether C-O stretch) |

| Mass Spec (EI) | M⁺ peak at m/z ~322 ; Isotopic pattern for Br₂: M⁺ (~320), M⁺+2 (~322), M⁺+4 (~324) in a characteristic 1:2:1 ratio . |

Applications in Research and Drug Development

Substituted benzaldehydes are foundational scaffolds in synthetic chemistry.[5] The unique combination of functional groups in 3,5-Dibromo-2-isopropoxybenzaldehyde makes it a precursor for several classes of compounds with potential therapeutic value.

-

Scaffold for Biologically Active Molecules: The aldehyde group is a versatile functional handle for creating diverse molecular libraries. It can readily undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and condensations to produce Schiff bases and chalcones, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects.[5]

-

Modulation of Physicochemical Properties: The isopropoxy group increases lipophilicity compared to its hydroxyl precursor, which can enhance membrane permeability and improve oral bioavailability—key considerations in drug design.[6]

-

Probing Structure-Activity Relationships (SAR): The two bromine atoms serve as vectors for further chemical modification. They can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to systematically explore the chemical space around the core scaffold, which is a crucial step in optimizing a compound's potency and selectivity for a biological target.

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety, Handling, and Storage

While specific toxicity data for 3,5-Dibromo-2-isopropoxybenzaldehyde is not available, prudent laboratory practice dictates handling it with care, based on data from its precursor, 3,5-Dibromo-2-hydroxybenzaldehyde.[7][8]

-

Hazard Classification: Expected to be a skin and eye irritant.[7][8] May be harmful if swallowed or inhaled.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and away from strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Skin: Wash off immediately with soap and plenty of water.[7]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[7]

-

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dibromo-2-hydroxybenzaldehyde.

- TCI Chemicals. (2025, June 5). Safety Data Sheet: 3,5-Dibromosalicylaldehyde.

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.

- MilliporeSigma. (2025, November 6). Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide.

- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.

- PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Fluorochem. (n.d.). 3,5-DIBROMO-4-ISOPROPOXYBENZALDEHYDE.

- Royal Society of Chemistry. (n.d.). Vapour phase isopropylation of phenol with isopropyl acetate. RSC Advances.

- PubChem. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information.

- PMC. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols. National Center for Biotechnology Information.

- ResearchGate. (2025, August 5). Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay.

- Sigma-Aldrich. (n.d.). 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE.

- ResearchGate. (n.d.). Effect of WHSV on the isopropylation of phenol with IPA over H-beta.

- ChemDiv. (n.d.). Compound 3,5-dibromo-2-hydroxybenzaldehyde.

- ResearchGate. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde.

- NIST. (n.d.). 3,5-Dibromosalicylaldehyde. NIST WebBook.

- Chemspace. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde.

- Synchem. (n.d.). 3,5-Dibromo-2-(2,4-dibromophenoxy)benzaldehyde.

- ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde.

- BLD Pharm. (n.d.). 486996-44-5|3,5-Dibromo-4-isopropoxybenzaldehyde.

- Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

- BenchChem. (2025). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.

- Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information.

- MDPI. (2019, April 19). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway.

- PubMed. (2008, April 4). 3,5-Dibromo-2-hydroxy-benzaldehyde. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION Determinants of the efficiency of photon upconversion by triplet-triplet annihilation.

- Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development.

- MedChemExpress. (n.d.). Benzaldehyde.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Compound 3,5-dibromo-2-hydroxybenzaldehyde - Chemdiv [chemdiv.com]

- 3. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 4. 3,5-dibromo-2-hydroxybenzaldehyde - C7H4Br2O2 | CSSB00000186754 [chem-space.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 3,5-Dibromo-2-isopropoxybenzaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 3,5-Dibromo-2-isopropoxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry. While not as extensively documented as some commodity reagents, its unique substitution pattern—featuring two bromine atoms, a sterically influential isopropoxy group, and a reactive aldehyde—renders it a valuable intermediate for constructing complex molecular architectures. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via Williamson ether synthesis, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in advanced synthetic programs.

Introduction and Strategic Importance

Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as precursors to a vast array of more complex molecules. The strategic placement of functional groups on the aromatic ring dictates the subsequent reaction pathways and the ultimate properties of the target compounds. 3,5-Dibromo-2-isopropoxybenzaldehyde is a member of this class, distinguished by a unique combination of functionalities:

-

Aldehyde Group: A versatile handle for transformations such as oxidation, reduction, olefination, and reductive amination.

-

Dibromo Substitution: The two bromine atoms at the 3- and 5-positions deactivate the ring towards electrophilic substitution but provide two distinct sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This opens avenues for the controlled, stepwise elaboration of the aromatic core.

-

Isopropoxy Group: Positioned ortho to the aldehyde, this group exerts a significant steric and electronic influence. It can direct metallation, influence the conformation of the aldehyde, and enhance the solubility of the molecule in organic solvents.

This guide synthesizes information from analogous compounds and established chemical principles to provide a comprehensive working profile of this high-potential synthetic intermediate.

Physicochemical and Spectroscopic Profile

While a specific CAS Number for 3,5-Dibromo-2-isopropoxybenzaldehyde is not widely indexed, its properties can be reliably extrapolated from its immediate precursor, 3,5-Dibromo-2-hydroxybenzaldehyde (also known as 3,5-Dibromosalicylaldehyde), and its isomer, 3,5-Dibromo-4-isopropoxybenzaldehyde.

Table 1: Key Physicochemical Properties (Estimated and Comparative)

| Property | Value (3,5-Dibromo-2-isopropoxybenzaldehyde) | Comparative Data |

|---|---|---|

| CAS Number | Not widely available | 90-59-5 (3,5-Dibromo-2-hydroxybenzaldehyde)[1][2][3][4] |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | C₇H₄Br₂O₂ (Precursor)[2][4][5] |

| Molecular Weight | 321.99 g/mol | 279.91 g/mol (Precursor)[2][4] |

| Appearance | Expected to be a white to light yellow solid | Dark yellow powder (Precursor)[2] |

| Melting Point | Estimated: 60-75 °C | 80 - 84 °C (Precursor)[2] |

| Solubility | Expected: Soluble in chlorinated solvents, ethers, ethyl acetate; Insoluble in water. | Insoluble in water (Precursor)[2] |

| LogP | Estimated: > 3.5 | 3.84 (3,5-dibromo-4-isopropoxybenzaldehyde isomer)[6] |

Spectroscopic Characterization

Predictive spectroscopic data is crucial for reaction monitoring and product verification.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.3 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~7.8-8.0 ppm (d, 2H): Aromatic protons, appearing as two distinct doublets due to meta-coupling (J ≈ 2-3 Hz).

-

δ ~4.6-4.8 ppm (sept, 1H): Methine proton of the isopropoxy group (-OCH(CH₃)₂).

-

δ ~1.4 ppm (d, 6H): Methyl protons of the isopropoxy group (-OCH(CH₃)₂).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~190 ppm: Aldehyde carbonyl carbon.

-

δ ~158-160 ppm: Aromatic carbon attached to the isopropoxy group (C-O).

-

δ ~135-140 ppm: Aromatic carbons (CH).

-

δ ~115-125 ppm: Aromatic carbons attached to bromine (C-Br) and the carbon ortho to the aldehyde.

-

δ ~75 ppm: Methine carbon of the isopropoxy group.

-

δ ~22 ppm: Methyl carbons of the isopropoxy group.

-

-

IR Spectroscopy (ATR):

-

~2980-2940 cm⁻¹: C-H stretching (aliphatic, isopropoxy).

-

~2850, 2750 cm⁻¹: C-H stretching (aldehyde).

-

~1690-1705 cm⁻¹: Strong C=O stretching (aldehyde).[5]

-

~1550-1580 cm⁻¹: C=C stretching (aromatic ring).

-

~1250-1200 cm⁻¹: C-O-C stretching (aryl ether).

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with a ~1:2:1 ratio).

Synthesis and Mechanistic Rationale

The most direct and efficient route to 3,5-Dibromo-2-isopropoxybenzaldehyde is the Williamson ether synthesis, starting from the commercially available 3,5-Dibromo-2-hydroxybenzaldehyde.

Synthesis Workflow

Caption: Workflow for the synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde.

Detailed Experimental Protocol

Materials:

-

3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq)

-

2-Bromopropane (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexanes

-

Brine solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dibromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Add anhydrous DMF (or acetone) to create a stirrable slurry (approx. 0.2-0.5 M concentration).

-

Add 2-bromopropane to the mixture.

-

Heat the reaction mixture to 80°C (for DMF) or to reflux (for acetone, ~56°C) and stir vigorously.

-

Causality Check: The base (K₂CO₃) deprotonates the phenolic hydroxyl group, generating a phenoxide nucleophile. This is the critical activating step. DMF is an excellent polar aprotic solvent for this S_N2 reaction, accelerating the rate by solvating the potassium cation without hydrogen-bonding to the nucleophile.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of ethyl acetate.

-

Self-Validating System: The removal of the starting material, which is more polar and has a different R_f value on TLC, provides a clear endpoint for the reaction.

-

Combine the filtrate and washes. If DMF was used, partition the mixture between water and ethyl acetate. If acetone was used, the solvent can be removed directly under reduced pressure.

-

Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water or hexanes/ethyl acetate solvent system, or by flash column chromatography on silica gel.

Reactivity and Synthetic Potential

The true value of 3,5-Dibromo-2-isopropoxybenzaldehyde lies in its capacity for diverse and selective chemical transformations.

Caption: Key reaction pathways for 3,5-Dibromo-2-isopropoxybenzaldehyde.

-

Transformations of the Aldehyde: The aldehyde group can be readily converted into other functional groups. For instance, oxidation using sodium chlorite yields the corresponding benzoic acid, while reduction with sodium borohydride provides the benzyl alcohol. These transformations are fundamental in multi-step syntheses where the aldehyde serves as a masked acid or alcohol.

-

Aromatic Cross-Coupling: The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of aryl, vinyl, alkyl, or alkynyl groups, enabling the construction of complex biaryl systems or extended conjugated materials. The steric hindrance from the ortho-isopropoxy group may influence the relative reactivity of the C3-Br and C5-Br positions, potentially allowing for selective mono-functionalization under carefully controlled conditions.

Applications in Research and Drug Development

While direct applications of this specific molecule are emerging, its structural motifs are present in compounds of significant interest.

-

Medicinal Chemistry: Halogenated aromatic scaffolds are prevalent in drug discovery. The bromine atoms can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. The overall structure can serve as a core for synthesizing libraries of compounds to be screened for biological activity against targets like kinases, proteases, or GPCRs. The aldehyde can be used to link the scaffold to other pharmacophores or to prepare Schiff base intermediates.

-

Materials Science: The dibromo functionality makes this compound an excellent candidate for synthesizing conjugated polymers via reactions like Suzuki or Stille polycondensation. The isopropoxy group enhances solubility, which is critical for the processability of such materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data from structurally related compounds and should be strictly adhered to.[1][7]

Table 2: Hazard and Precautionary Information

| Category | Guideline | Source Reference |

|---|---|---|

| Hazard Identification | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | GHS07[6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. | P280[1][2] |

| Handling | Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust/fume/mist/vapors. Use only outdoors or in a well-ventilated area. | P261, P264, P271[6] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | P403 + P233[1][8] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | P305+P351+P338[6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | P501[7][8] |

Conclusion

3,5-Dibromo-2-isopropoxybenzaldehyde represents a strategically functionalized and highly versatile synthetic intermediate. Its combination of a modifiable aldehyde group and two distinct sites for cross-coupling reactions makes it a powerful tool for constructing complex molecular frameworks. This guide provides the foundational knowledge—from synthesis to safety—required for its effective integration into advanced research and development programs in both pharmaceutical and materials science, empowering scientists to build novel molecules with precision and control.

References

- [Safety Data Sheet for a related compound]. (2025, December 19).

- Sigma-Aldrich. 3,5-Dibromobenzaldehyde Properties.

-

PubChem. 3,5-Dibromo-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Benzaldehyde.

- Fan, Y., You, W., Qian, H.-F., Liu, J.-L., & Huang, W. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate.

- Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

-

Chemspace. 3,5-dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

NIST. 3,5-Dibromosalicylaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.nl [fishersci.nl]

- 3. chem-space.com [chem-space.com]

- 4. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

3,5-Dibromo-2-isopropoxybenzaldehyde molecular weight and formula

Executive Summary

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS: 832673-99-1) is a highly functionalized aromatic building block utilized in modern medicinal chemistry. Structurally, it consists of a benzaldehyde core substituted with two bromine atoms at the meta positions (relative to the aldehyde) and an isopropoxy group at the ortho position.

This molecule serves as a critical intermediate for Structure-Activity Relationship (SAR) studies, particularly in the development of hemoglobin modulators and antimicrobial agents. Its primary utility lies in the two bromine "handles," which facilitate orthogonal functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the isopropoxy group modulates lipophilicity and masks the phenolic hydroxyl group.

Physicochemical Identity

The following data constitutes the definitive identity profile for 3,5-Dibromo-2-isopropoxybenzaldehyde.

| Property | Value | Technical Note |

| CAS Registry Number | 832673-99-1 | Specific to the 2-isopropoxy isomer.[] |

| IUPAC Name | 3,5-Dibromo-2-(propan-2-yloxy)benzaldehyde | |

| Molecular Formula | ||

| Molecular Weight | 321.99 g/mol | Monoisotopic Mass: 319.90 Da |

| Appearance | Pale yellow to off-white solid | Crystalline powder form is typical. |

| Solubility | DMSO, DMF, Chloroform, DCM | Poorly soluble in water. |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to di-bromo and isopropyl groups. |

| H-Bond Donors | 0 | The phenolic OH is capped. |

| H-Bond Acceptors | 2 | Aldehyde carbonyl and Ether oxygen.[2] |

Synthetic Methodology

The synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde is achieved via a classic Williamson Ether Synthesis, specifically the O-alkylation of 3,5-dibromosalicylaldehyde.

Retrosynthetic Logic

The target molecule is disconnected at the ether linkage. The precursor, 3,5-dibromosalicylaldehyde (CAS 90-59-5), is commercially available or easily synthesized via bromination of salicylaldehyde. The alkylating agent is 2-bromopropane (isopropyl bromide) or 2-iodopropane.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-Dibromo-2-isopropoxybenzaldehyde on a 10g scale.

Reagents:

-

Precursor: 3,5-Dibromosalicylaldehyde (1.0 eq)

-

Alkylating Agent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Use if using 2-Bromopropane to generate reactive iodide in situ (Finkelstein condition).

Step-by-Step Workflow:

-

Preparation: In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-dibromosalicylaldehyde (10.0 g, 35.7 mmol) in anhydrous DMF (60 mL).

-

Deprotonation: Add anhydrous

(9.8 g, 71.4 mmol) in a single portion. The suspension may turn bright yellow due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add 2-Bromopropane (5.0 mL, 53.5 mmol) dropwise. If using KI, add it at this stage.

-

Reaction: Heat the reaction mixture to 60°C under an inert atmosphere (

or Ar). Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.-

Endpoint: Disappearance of the starting phenol (typically 4–6 hours).

-

-

Workup:

-

Cool the mixture to RT.

-

Pour into ice-cold water (300 mL) to precipitate the inorganic salts and the product.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layer with brine (2 x 100 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Reaction Pathway Visualization

Figure 1: Synthetic workflow for the O-alkylation of 3,5-dibromosalicylaldehyde.

Medicinal Chemistry Applications

The strategic value of 3,5-Dibromo-2-isopropoxybenzaldehyde lies in its potential as a divergent scaffold .

SAR Probing (The "Negative Control")

In the development of drugs like Voxelotor (GBT440) , which targets Sickle Cell Disease, the mechanism of action involves the formation of a reversible Schiff base between the drug's aldehyde and the N-terminal valine of the hemoglobin

-

Mechanism: Voxelotor utilizes an ortho-hydroxyl group to form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the Schiff base.

-

Utility of Title Compound: By capping the ortho-hydroxyl with an isopropyl group (as seen in 3,5-Dibromo-2-isopropoxybenzaldehyde), researchers create a "negative control" analog. If biological activity drops significantly, it confirms the necessity of the free hydroxyl group for binding efficacy.

Pd-Catalyzed Diversification

The 3,5-dibromo substitution pattern allows for sequential cross-coupling. The electronic differences between position 3 (ortho to ether, crowded) and position 5 (para to ether, less crowded) often allow for regioselective Suzuki Couplings .

-

Step 1: Coupling at the sterically more accessible C5 position.

-

Step 2: Coupling at the sterically hindered C3 position.

Figure 2: Divergent synthetic utility of the scaffold for library generation.

Analytical Characterization

To validate the synthesis, the following spectroscopic signals must be confirmed.

1H NMR (Proton NMR)

-

Aldehyde (-CHO): Singlet,

ppm. -

Aromatic Protons: Two doublets (due to meta-coupling,

Hz) around -

Isopropyl Methine (-CH-): Septet,

ppm. -

Isopropyl Methyls (-CH3): Doublet (6H),

ppm. -

Key Diagnostic: Disappearance of the broad phenolic -OH singlet (

ppm) present in the starting material.

Mass Spectrometry (LC-MS)

-

Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 isotope pattern for the

or -

Target Mass: Look for peaks at 320, 322, and 324 m/z .

Safety and Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

-

PubChem. (2023). Compound Summary: 3,5-Dibromosalicylaldehyde (Precursor). National Library of Medicine. [Link]

-

Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters. (Provides context on the salicylaldehyde pharmacophore). [Link]

Sources

Methodological & Application

3,5-Dibromo-2-isopropoxybenzaldehyde as an intermediate in pharmaceutical synthesis

The following Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It details the synthesis, characterization, and strategic application of 3,5-Dibromo-2-isopropoxybenzaldehyde , a halogenated building block used to modulate lipophilicity and reactivity in drug discovery.

Executive Summary

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS: Derivative of 90-59-5) is a specialized pharmacophore intermediate. It is structurally derived from 3,5-dibromosalicylaldehyde by protecting the phenolic hydroxyl group with an isopropyl moiety.

In medicinal chemistry, this compound serves two critical functions:

-

Lipophilicity Modulation: The isopropyl group increases the LogP (partition coefficient), enhancing membrane permeability compared to the parent phenol.

-

Steric & Electronic Tuning: The bulky ortho-isopropoxy group prevents metabolic conjugation (glucuronidation) at the oxygen site while the 3,5-dibromo substitution pattern provides halogen bonding opportunities and deactivates the ring against oxidative metabolism.

This guide provides a validated protocol for its synthesis and its downstream application in generating bioactive chromene scaffolds and Schiff base ligands , which are precursors for anti-tumor and hemoglobin-modulating agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3,5-Dibromo-2-(propan-2-yloxy)benzaldehyde |

| Molecular Formula | C₁₀H₁₀Br₂O₂ |

| Molecular Weight | 321.99 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Functionality | Electrophilic aldehyde (C-1); Lipophilic ether (C-2); Halogenated aryl core |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials) |

Synthesis Protocol: 3,5-Dibromo-2-isopropoxybenzaldehyde

Objective: High-yield synthesis via Williamson Ether Synthesis starting from 3,5-dibromosalicylaldehyde.

Reaction Scheme

The synthesis involves the O-alkylation of 3,5-dibromosalicylaldehyde using 2-bromopropane (isopropyl bromide) in the presence of a mild base.

Materials & Reagents[3]

-

Precursor: 3,5-Dibromosalicylaldehyde (CAS 90-59-5), >98% purity.[1]

-

Alkylating Agent: 2-Bromopropane (1.5 equivalents).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equivalents).

-

Solvent:

-Dimethylformamide (DMF), anhydrous. -

Catalyst: Potassium Iodide (KI), 10 mol% (Finkelstein accelerator).

Step-by-Step Procedure

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Solubilization: Charge the RBF with 3,5-Dibromosalicylaldehyde (10.0 g, 35.7 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ (9.8 g, 71.4 mmol) in a single portion. The suspension may turn bright yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add Potassium Iodide (0.6 g, 3.6 mmol) followed by the dropwise addition of 2-Bromopropane (5.0 mL, 53.5 mmol).

-

Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours.

-

Process Control: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, and the product (

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (300 mL) with vigorous stirring. The product will precipitate as a pale solid.

-

Extract with Ethyl Acetate (3 x 50 mL) if precipitation is oily.

-

Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF.

-

-

Purification: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (9:1) .

Expected Yield: 85–92% Characterization:

-

¹H NMR (400 MHz, CDCl₃):

10.2 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.6 (sept, 1H, CH), 1.4 (d, 6H, CH₃).

Downstream Pharmaceutical Application

Target: Synthesis of Chromene Derivatives (Pharmacophore for anti-cancer and anti-microbial agents).

The aldehyde functionality allows for Knoevenagel condensation with active methylene compounds. The 3,5-dibromo motif enhances the biological activity of the resulting chromene scaffold.

Protocol: Synthesis of 6,8-Dibromo-3-cyano-2-imino-2H-chromene

Mechanism: Base-catalyzed condensation of the aldehyde with malononitrile, followed by intramolecular cyclization involving the isopropoxy group (via displacement or in situ dealkylation depending on conditions) or direct condensation if using the free phenol. Note: For the isopropoxy derivative, a Knoevenagel condensation yields the acrylo-nitrile intermediate, widely used as a Michael acceptor in drug design.

Reaction: 3,5-Dibromo-2-isopropoxybenzaldehyde + Malononitrile -> 2-(3,5-Dibromo-2-isopropoxybenzylidene)malononitrile

-

Reagents: Aldehyde intermediate (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.

-

Procedure:

-

Dissolve 1.0 g of 3,5-Dibromo-2-isopropoxybenzaldehyde in 10 mL Ethanol.

-

Add Malononitrile (0.22 g).

-

Add 2 drops of Piperidine .

-

Reflux for 2 hours.

-

Cool and filter the yellow precipitate.

-

-

Significance: This electron-deficient alkene is a potent Michael acceptor, a motif found in covalent kinase inhibitors (e.g., targeting cysteine residues in enzymes).

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Optimal Range | Impact of Deviation |

| Reaction Temp (Alkylation) | 55–65°C | <50°C: Incomplete reaction. >80°C: Elimination of isopropyl bromide to propene. |

| Base Choice | Stronger bases (NaOH) may cause Cannizzaro reaction on the aldehyde. | |

| Water Content | <0.1% (Anhydrous) | Water competes with the phenol for the alkyl halide, reducing yield. |

Troubleshooting Guide:

-

Issue: Low conversion after 6 hours.

-

Solution: Add 0.2 eq of fresh 2-bromopropane and increase KI loading.

-

-

Issue: Product is an oil that won't crystallize.

-

Solution: The isopropoxy group adds lipophilicity. Use cold pentane trituration or seed with a pure crystal.

-

Strategic Workflow Diagram

Caption: Synthesis workflow transforming the salicylaldehyde precursor into the lipophilic isopropoxy intermediate and downstream bioactive scaffolds.

References

-

Synthesis of Halogenated Salicylaldehydes

-

Pharmaceutical Applications of Chromenes

-

Structural Characterization

-

Commercial Availability & Safety

-

Thermo Fisher Scientific. "3,5-Dibromosalicylaldehyde Safety Data Sheet." Link

-

Sources

Application Note & Protocol: Strategic Synthesis of Dihalo-Substituted Chromenes as Versatile Scaffolds for Drug Discovery

Abstract

The chromene nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This application note provides a detailed protocol for the synthesis of a highly functionalized chromene derivative, 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile, starting from 3,5-Dibromo-2-isopropoxybenzaldehyde. We will delve into the mechanistic rationale behind the chosen synthetic strategy—a tandem Knoevenagel condensation/intramolecular oxa-Michael addition—and present a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development. The resulting di-halogenated chromene is an ideal intermediate for further molecular diversification via cross-coupling reactions, enabling the rapid generation of compound libraries for screening.

Introduction: The Significance of the Chromene Scaffold

Chromenes, or benzopyrans, are heterocyclic compounds prevalent in natural products like flavonoids and tocopherols.[1] Their derivatives are of immense interest to the pharmaceutical industry due to their ability to interact with a wide array of cellular targets, leading to a broad range of biological effects.[5][6][7] The synthesis of novel chromene analogues remains a cornerstone of many drug discovery programs.[8]

The starting material, 3,5-Dibromo-2-isopropoxybenzaldehyde, is a strategically designed precursor. The aldehyde functionality is essential for the core chromene-forming reaction. The two bromine atoms serve as valuable synthetic handles for subsequent post-functionalization, while the isopropoxy group acts as a sterically bulky protecting group for the phenolic oxygen, preventing unwanted side reactions and influencing the electronic properties of the aromatic ring.

Overall Synthetic Strategy

The most efficient and atom-economical approach to constructing the 4H-chromene ring from a salicylaldehyde derivative is a domino or tandem reaction sequence. This strategy involves the reaction of the aldehyde with an active methylene compound, which undergoes two sequential transformations in a single pot. This avoids the need for isolating intermediates, thereby saving time, resources, and often improving overall yield. The general workflow is depicted below.

Figure 1: High-level workflow for the synthesis and diversification of chromene derivatives.

Mechanistic Insights: The Tandem Knoevenagel/Oxa-Michael Reaction

The synthesis of 2-amino-4H-chromenes from salicylaldehydes and malononitrile is a classic example of organocatalyzed domino reactions.[9][10] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through two key stages:

-

Knoevenagel Condensation: This is a base-catalyzed condensation between an aldehyde and an active methylene compound. The base (e.g., piperidine or triethylamine) deprotonates the malononitrile to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields a 2-benzylidenemalononitrile intermediate (a Knoevenagel adduct).[11][12]

-

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, which is weakly acidic, is deprotonated by the base to form a phenoxide. This phenoxide then acts as a nucleophile in a conjugate (Michael) addition, attacking the electron-deficient β-carbon of the α,β-unsaturated nitrile system. This intramolecular cyclization step forms the pyran ring of the chromene scaffold. A final protonation step yields the stable 4H-chromene product.

Figure 2: Simplified reaction mechanism for the formation of 4H-chromenes.

Detailed Experimental Protocol

Reaction Scheme:

(Self-correction: Cannot generate images. A textual description will suffice)

3,5-Dibromo-2-isopropoxybenzaldehyde + Malononitrile --(Piperidine, EtOH, Reflux)--> 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile

Materials and Equipment:

-

Reagents:

-

3,5-Dibromo-2-isopropoxybenzaldehyde

-

Malononitrile (ensure high purity)

-

Piperidine (catalyst)

-

Absolute Ethanol (solvent)

-

Ethyl Acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass column for chromatography

-

Standard laboratory glassware

-

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dibromo-2-isopropoxybenzaldehyde (e.g., 3.20 g, 10 mmol, 1.0 equiv.).

-

Reagent Addition: Add absolute ethanol (40 mL) to dissolve the aldehyde. To this stirred solution, add malononitrile (0.66 g, 10 mmol, 1.0 equiv.).

-

Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 equiv.) to the reaction mixture using a micropipette.

-

Causality Note: Piperidine is a secondary amine that serves as an effective base catalyst for both the Knoevenagel condensation and the subsequent intramolecular cyclization.[13] Its basicity is sufficient to deprotonate malononitrile and the phenol without causing unwanted side reactions.

-

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). The starting aldehyde spot should diminish as a new, more polar product spot appears. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Reduce the solvent volume to approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of deionized water.

-

Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL).

-

Trustworthiness Note: The water and brine washes are critical for removing the piperidine catalyst and any water-soluble impurities, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10:1 Hexanes/Ethyl Acetate and gradually increasing polarity) to afford the pure 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile as a solid.

Data and Characterization

The successful synthesis of the target chromene can be validated through standard spectroscopic techniques. The table below outlines the expected data for the product and potential analogues synthesized from different active methylene compounds.

| Active Methylene Compound | Product Structure (R¹ , R²) | Catalyst/Solvent | Expected Yield | Key ¹H NMR Signals (δ, ppm) |

| Malononitrile | R¹=CN, R²=NH₂ | Piperidine/EtOH | 85-95% | ~7.5-7.8 (Ar-H), ~4.8-5.2 (br s, NH₂), ~4.5 (s, H-4), ~4.2-4.6 (septet, OCH), ~1.3-1.5 (d, OCH(CH₃)₂) |

| Ethyl Cyanoacetate | R¹=COOEt, R²=NH₂ | Piperidine/EtOH | 80-90% | ~7.5-7.8 (Ar-H), ~5.0-5.5 (br s, NH₂), ~4.6 (s, H-4), ~4.1-4.3 (q, OCH₂CH₃), ~1.2-1.4 (t, OCH₂CH₃) |

| Diethyl Malonate | R¹=COOEt, R²=OH | DABCO/aq. Dioxane[14] | 65-75% | ~7.5-7.8 (Ar-H), ~5.5-6.0 (br s, OH), ~4.8 (s, H-4), ~4.1-4.3 (q, OCH₂CH₃), ~1.2-1.4 (t, OCH₂CH₃) |

Table 1: Representative data for potential chromene derivatives synthesized from 3,5-Dibromo-2-isopropoxybenzaldehyde. Yields and NMR data are predictive based on established literature for similar transformations.

Application: A Gateway to Novel Chemical Space

The true value of the synthesized 2-amino-6,8-dibromo-7-isopropoxy-4H-chromene-3-carbonitrile lies in its potential as a versatile building block. The C6 and C8 bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of the chromene scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 6. benthamscience.com [benthamscience.com]

- 7. rjptonline.org [rjptonline.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. aurigeneservices.com [aurigeneservices.com]

Application Notes and Protocols: Suzuki Coupling Partners for 3,5-Dibromo-2-isopropoxybenzaldehyde

Introduction: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, most commonly between sp2-hybridized carbon atoms, proving indispensable in the synthesis of biaryls, poly-olefins, and styrenes.[2][3] The reaction's general applicability and mild conditions have made it a favored tool in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[4]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific, functionalized substrate: 3,5-Dibromo-2-isopropoxybenzaldehyde . This molecule presents a unique synthetic challenge and opportunity due to its distinct features:

-

Two Reaction Sites: The presence of two bromine atoms allows for the potential of selective mono- or di-arylation, enabling the synthesis of diverse, polysubstituted aromatic compounds.[5][6]

-

Steric Hindrance: The isopropoxy group at the 2-position introduces significant steric bulk around one of the bromine atoms (C3-Br), which can influence the relative reactivity of the two positions.

-

Electron-Withdrawing Group: The aldehyde functionality is a moderate electron-withdrawing group, which can impact the electronic properties of the aromatic ring and its reactivity in the Suzuki coupling.[7]

Understanding the interplay of these factors is crucial for designing successful and selective cross-coupling strategies. These application notes will provide researchers, scientists, and drug development professionals with a detailed guide to selecting appropriate coupling partners and establishing robust protocols for the Suzuki coupling of 3,5-Dibromo-2-isopropoxybenzaldehyde.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 3,5-Dibromo-2-isopropoxybenzaldehyde) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[9]

-

Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, then transfers its organic group to the palladium(II) complex. This step involves the formation of a boronate species, which facilitates the transfer.[1]

-

Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst to re-enter the catalytic cycle.[8]

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Selecting the Right Coupling Partner: A Guide for 3,5-Dibromo-2-isopropoxybenzaldehyde

A wide variety of organoboron reagents can be successfully coupled with 3,5-Dibromo-2-isopropoxybenzaldehyde. The choice of coupling partner will be dictated by the desired final product and may require optimization of reaction conditions.

Arylboronic Acids and Esters

Arylboronic acids are the most common coupling partners in Suzuki reactions, offering a straightforward route to a diverse range of biaryl compounds.[10] For the target substrate, both electron-rich and electron-poor arylboronic acids can be employed.

-

Electron-Rich Arylboronic Acids: (e.g., 4-methoxyphenylboronic acid, 3,5-dimethylphenylboronic acid) are generally good coupling partners.

-

Electron-Poor Arylboronic Acids: (e.g., 4-fluorophenylboronic acid, 3-(trifluoromethyl)phenylboronic acid) are also effective, and their coupling can sometimes be facilitated by the use of stronger bases or more electron-rich phosphine ligands.[11]

-

Sterically Hindered Arylboronic Acids: (e.g., 2-methylphenylboronic acid, 1-naphthylboronic acid) can be more challenging to couple due to steric hindrance. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often necessary to achieve good yields.[12]

-

Heteroarylboronic Acids: (e.g., 3-pyridylboronic acid, 2-thienylboronic acid) are also viable coupling partners, expanding the scope of accessible structures for applications in medicinal chemistry and materials science.[6]

Vinylboronic Acids and Esters

The coupling with vinylboronic acids or their esters provides a direct route to styrenyl compounds. These reactions are typically efficient and proceed with retention of the double bond geometry.

Alkylboronic Acids and Organotrifluoroborates

While less common than aryl couplings, B-alkyl Suzuki-Miyaura couplings are achievable.[13] These reactions often require specific catalytic systems to prevent side reactions such as β-hydride elimination. The use of organotrifluoroborate salts can sometimes offer advantages in terms of stability and reactivity compared to the corresponding boronic acids.[12]

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general framework for performing Suzuki coupling reactions with 3,5-Dibromo-2-isopropoxybenzaldehyde. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for each specific coupling partner to achieve optimal results.

General Protocol for Mono-Arylation

This protocol is designed to favor the selective coupling at the more reactive C5-Br position, which is less sterically hindered.

Materials:

-

3,5-Dibromo-2-isopropoxybenzaldehyde

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (if not using a pre-formed catalyst like Pd(PPh₃)₄) (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 3,5-Dibromo-2-isopropoxybenzaldehyde, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent, followed by the palladium catalyst and phosphine ligand (if applicable).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 11. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Functionalization of 3,5-Dibromo-2-isopropoxybenzaldehyde aromatic ring

Application Note: Functionalization of 3,5-Dibromo-2-isopropoxybenzaldehyde

Introduction: The Scaffold Advantage

3,5-Dibromo-2-isopropoxybenzaldehyde (CAS: 486996-44-5) represents a "privileged scaffold" in medicinal chemistry. Unlike its unfunctionalized parents, this molecule offers three distinct vectors for diversification, enabling the rapid construction of high-density chemical libraries.

The strategic value lies in its orthogonal reactivity profile :

-

C1-Aldehyde: A classic electrophile for condensation reactions (Schiff bases, Knoevenagel).

-

C5-Bromine: Sterically accessible; the kinetic site for cross-coupling.

-

C3-Bromine: Sterically crowded (flanked by the bulky isopropoxy group); requires forcing conditions, allowing for sequential, site-selective functionalization.

-

C2-Isopropoxy: Acts as a robust protecting group that directs regioselectivity via steric shielding, preventing premature reaction at C3.

This guide provides validated protocols to exploit these features, moving beyond generic "mix-and-stir" chemistry to rational, mechanistic design.

Strategic Reactivity Map

The following diagram visualizes the logical flow of functionalization. Note the distinction between the "Kinetic Site" (C5) and the "Thermodynamic/Forcing Site" (C3).

Figure 1: Strategic Functionalization Map. Green path indicates the preferred first step for metal-catalyzed cross-coupling due to steric accessibility.

Module 1: Site-Selective Suzuki-Miyaura Coupling (C5-Arylation)

The Challenge: Differentiating between two chemically similar bromine atoms. The Solution: Exploiting the steric bulk of the isopropoxy group . The C3-bromine is "sandwiched" between the isopropoxy group and the aldehyde (or ring hydrogen), whereas the C5-bromine is relatively exposed. By controlling temperature and stoichiometry, exclusive C5-arylation is achievable [1].

Protocol A: C5-Selective Mono-Arylation

Reagents:

-

Substrate: 3,5-Dibromo-2-isopropoxybenzaldehyde (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for its bulk, enhancing selectivity over smaller catalysts like Pd(dppf)Cl2.

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add the degassed Toluene/Ethanol mixture via syringe, followed by the aqueous Na2CO3.

-

Controlled Heating: Heat the mixture to 60-70°C .

-

Expert Tip: Do NOT reflux (100°C+) initially. Higher temperatures overcome the steric barrier at C3, leading to bis-coupling byproducts. Monitor by TLC or LCMS every hour.

-

-

Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product (C5) typically elutes after the bis-coupled impurity (if any) but before the starting material.

Expected Outcome: 75-85% yield of 5-aryl-3-bromo-2-isopropoxybenzaldehyde.

Module 2: Aldehyde Functionalization (Schiff Base Formation)

The Challenge: Ensuring complete conversion without degrading the sensitive halogen handles. The Solution: Standard condensation in alcoholic solvents. The electron-withdrawing effect of the bromines (and the aldehyde itself) makes the carbonyl highly reactive toward nucleophiles [2].

Protocol B: Imine/Hydrazone Synthesis

Reagents:

-

Substrate: 3,5-Dibromo-2-isopropoxybenzaldehyde (or C5-coupled product)

-

Amine: Primary amine or Hydrazide (1.0 - 1.1 equiv)

-

Catalyst: Glacial Acetic Acid (1-2 drops)

Step-by-Step Workflow:

-

Dissolution: Dissolve the aldehyde in absolute ethanol (0.1 M concentration).

-

Addition: Add the amine component. If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base.

-

Reflux: Heat to reflux (78°C) for 2-4 hours.

-

Observation: A color change (often yellow to orange) or precipitation indicates imine formation.

-

-

Isolation:

-

If precipitate forms: Cool to 0°C, filter, and wash with cold ethanol. This is the highest purity method.

-

If soluble: Evaporate solvent and recrystallize from EtOH/Hexane.

-

Self-Validating Check: The disappearance of the aldehyde peak (~10.2 ppm) and appearance of the imine proton (~8.5 ppm) in 1H NMR confirms success.

Module 3: Sequential C3-Functionalization

The Challenge: Activating the sterically hindered C3-bromine. The Solution: Use of active catalyst systems and higher temperatures. Once C5 is substituted, the electronic deactivation of the ring is slightly mitigated (if the C5 substituent is an electron donor), but steric hindrance remains the primary barrier.

Protocol C: Forcing Suzuki Coupling at C3

Reagents:

-

Substrate: 5-Aryl-3-bromo-2-isopropoxybenzaldehyde

-

Boronic Acid: (1.5 - 2.0 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + S-Phos or X-Phos (4-8 mol%).

-

Expert Insight: Buchwald ligands (S-Phos/X-Phos) are specifically designed to facilitate oxidative addition into hindered aryl halides [3].

-

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Setup: Combine reagents in a pressure vial (microwave compatible).

-

Reaction: Heat to 100-110°C (oil bath) or 120°C (Microwave) for 12-24 hours.

-

Monitoring: This reaction is slower. Ensure full conversion before workup to avoid difficult chromatographic separations of starting material and product.

Data Summary & Comparison

| Parameter | Protocol A (C5-Selective) | Protocol C (C3-Forcing) |

| Primary Barrier | Electronic (must avoid bis-coupling) | Steric (hindered by -OiPr) |

| Catalyst System | Pd(PPh3)4 (Standard) | Pd-SPhos/XPhos (Active) |

| Temperature | 60-70°C (Controlled) | 100-120°C (Forcing) |

| Stoichiometry | 1.1 equiv Boronic Acid | 1.5 - 2.0 equiv Boronic Acid |

| Typical Yield | 75-85% | 60-75% |

References

-

Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Source: Oregon State University / RSC. Context: Establishes the principle that steric environment dictates site-selectivity in polyhalogenated aromatics.

-

Synthesis of Schiff Bases from 3,5-Dibromosalicylaldehyde Derivatives. Source: ChemicalBook / J. Am. Chem. Soc. (Historical context). Context: Validates the reactivity of the aldehyde in the presence of ortho-alkoxy/hydroxy groups and bromine substituents.

-

Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates. Source: Organic Chemistry Portal. Context: Provides the mechanistic basis for using S-Phos/X-Phos ligands to overcome the steric hindrance at the C3 position.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-2-isopropoxybenzaldehyde

Topic: Recrystallization Solvents for 3,5-Dibromo-2-isopropoxybenzaldehyde Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the specific solubility challenges associated with 3,5-Dibromo-2-isopropoxybenzaldehyde . As a derivative of 3,5-dibromosalicylaldehyde, this molecule combines the lipophilicity of halogenated aromatics with the steric bulk of an isopropyl ether. The protocols below are designed to maximize yield while effectively removing unreacted phenolic precursors and inorganic salts.

Part 1: Solvent Selection Strategy

The substitution of the phenolic hydroxyl group (position 2) with an isopropoxy group significantly alters the solubility profile compared to the parent salicylaldehyde. The loss of the intramolecular hydrogen bond (O-H···O=C) generally increases solubility in non-polar solvents and decreases melting point, making "oiling out" a common risk.

Solvent Compatibility Matrix

| Solvent System | Classification | Suitability | Technical Notes |

| Ethanol (95% or Absolute) | Primary Candidate | High | Best balance. Good solubility at boiling (78°C); poor solubility at 0°C. The 95% azeotrope aids in rejecting inorganic salts (KBr) carried over from synthesis. |

| Methanol | Secondary Candidate | Moderate | High solubility even at low temps may lead to yield loss. Use only for highly impure crude samples requiring filtration of insolubles. |

| Ethyl Acetate / Hexanes | Binary Pair | Excellent | Ideal for "oiling out" issues. Dissolve in min. hot EtOAc, then titrate with Hexanes until turbid. |

| Acetonitrile | Alternative | Moderate | Good for removing colored polar impurities, but requires cooling to -20°C for optimal recovery. |

| Diethyl Ether / DCM | Avoid | Low | Too soluble. Product remains in solution or forms a film upon evaporation rather than crystallizing. |

| Water | Anti-Solvent | N/A | Strictly an anti-solvent. Can be used to crash product out of Ethanol, but risks trapping impurities. |

Part 2: Optimized Recrystallization Protocol

Pre-requisite Check: Before recrystallization, ensure the crude solid has been washed with dilute NaOH (0.5 M) or Na₂CO₃. This removes unreacted 3,5-dibromosalicylaldehyde, which is difficult to separate by crystallization alone due to structural similarity.

Standard Workflow: Ethanol Recrystallization

-

Saturation: Place crude 3,5-Dibromo-2-isopropoxybenzaldehyde in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a hot plate/block set to 85°C.

-

Dissolution: Swirl continuously. Add solvent only until the solid disappears. If a small amount of insoluble material (likely inorganic salts like KBr) remains after 5 minutes of boiling, stop adding solvent.

-

Hot Filtration: If insolubles are present, filter the hot solution rapidly through a pre-warmed glass funnel or syringe filter (PTFE) into a clean, warm flask.

-

Nucleation: Allow the filtrate to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

-

Crystallization: Once room temperature is reached, transfer to a 4°C fridge, then to -20°C if yield is low.

-

Collection: Filter the pale yellow needles/prisms using vacuum filtration. Wash the cake with cold (-20°C) Ethanol .

Part 3: Troubleshooting & FAQs

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," common with isopropoxy derivatives due to their lower melting points and high lipophilicity. It occurs when the solution temperature drops below the saturation point but remains above the melting point of the solute. Corrective Action:

-

Reheat the mixture until the oil redissolves.

-

Add a Seed Crystal: If you have any solid product, add a tiny speck as the solution cools to ~40°C.

-

Change Solvent: Switch to the Ethyl Acetate/Hexane binary system.

-

Dissolve in minimum hot Ethyl Acetate.

-

Add hot Hexane dropwise until the solution turns slightly cloudy.

-

Add one drop of Ethyl Acetate to clear it.

-

Cool very slowly (wrap the flask in foil or a towel).

-

Q2: The crystals are heavily colored (dark orange/brown). Is this normal?

Diagnosis: No. Pure 3,5-Dibromo-2-isopropoxybenzaldehyde should be pale yellow or off-white. Dark colors indicate oxidized phenolic impurities or polymerized aldehyde. Corrective Action:

-

Activated Charcoal Treatment: During the hot dissolution step (Step 2 above), add activated charcoal (1-2% by weight). Boil for 5 minutes, then perform the Hot Filtration step strictly over a bed of Celite to remove the charcoal.

-

Note: Brominated compounds are photosensitive. Store the final product in amber vials.

Q3: My yield is very low (<40%) after filtration.

Diagnosis: The compound is likely too soluble in the chosen solvent volume. Corrective Action:

-

Concentrate: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop."

-

Anti-Solvent Crash: Add cold water dropwise to the alcoholic mother liquor to force the remaining hydrophobic product out of solution.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for purifying this specific aryl ether.

Caption: Decision tree for the purification of 3,5-Dibromo-2-isopropoxybenzaldehyde, highlighting critical impurity removal steps and oiling-out remediation.

References

-

Sigma-Aldrich. (n.d.).[1] 3,5-Dibromosalicylaldehyde Product Specification. Retrieved from

- Context: Provides physical property baselines for the parent compound (MP: 80-85°C)

-

Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone. Org. Synth. 2015, 92, 148-155.[2] Retrieved from [2]

- Context: Demonstrates solubility patterns of brominated cyclic ethers/lactones in DCM/Hexane systems, valid

-

Fan, Y., et al. (2008).[3] 3,5-Dibromo-2-hydroxybenzaldehyde.[4][5][6][7] Acta Crystallographica Section E. Retrieved from [3]

-

Context: Establishes the crystal packing and weak interaction forces (Br[3]···Br) that govern the solubility and melting point depression in derivatives.

-

-

PubChem. (n.d.). 3,5-Dibromo-2-methoxybenzaldehyde.[8] National Library of Medicine. Retrieved from

- Context: Provides homologous series data (methoxy vs isopropoxy) to predict lipophilicity shifts and solvent suitability.

Sources

- 1. 3,5-二溴-4-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 6. 3,5-dibromo-2-hydroxybenzaldehyde - C7H4Br2O2 | CSSB00000186754 [chem-space.com]

- 7. Cas 90-59-5,3,5-Dibromosalicylaldehyde | lookchem [lookchem.com]

- 8. PubChemLite - 3,5-dibromo-2-methoxybenzaldehyde (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]

Troubleshooting low reactivity of sterically hindered benzaldehydes

Ticket System: Advanced Reactivity Troubleshooting

Introduction: The "Ortho-Effect" Paradox

From: Senior Application Scientist, Process Chemistry Division To: Research Team Subject: Overcoming the Steric Wall in Benzaldehyde Functionalization

You are likely here because a standard protocol (Aldol, Knoevenagel, or Reductive Amination) that works perfectly on benzaldehyde or p-anisaldehyde has completely stalled on your 2,6-disubstituted or mesityl substrate.

The Root Cause: The failure is rarely electronic; it is geometric. Nucleophiles must attack the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°). In 2,6-disubstituted systems, the ortho-substituents physically block this trajectory. Furthermore, the aryl ring is often forced out of planarity with the carbonyl to minimize A-strain, breaking conjugation and altering the electronic profile.

This guide provides the "Nuclear Options"—field-tested protocols using Titanium(IV) species to bypass these barriers.

Module 1: Diagnostic Flowchart

Visualizing the Failure Mode

Before altering your protocol, confirm the failure mode using this decision matrix.

Figure 1: Diagnostic decision tree for distinguishing steric vs. electronic deactivation in benzaldehydes.

Module 2: Condensation Reactions (Knoevenagel/Aldol)

The Issue: Standard bases (Piperidine/Pyridine) fail because the equilibrium constant (

Why it works:

Titanium Tetrachloride (TiCl

-

Super-Activation: It coordinates to the carbonyl oxygen, making the carbon hyper-electrophilic, pulling the electron density through the steric wall.

-

Water Scavenging: It reacts with the liberated water to form stable Titanium-oxo species, driving the equilibrium irreversibly to the right.

Standard Operating Procedure (SOP-01): TiCl

Mediated Condensation

Applicable for: 2,6-disubstituted benzaldehydes reacting with malonates, acetoacetates, or cyanoacetates.

| Step | Action | Critical Parameter |

| 1 | Setup | Flame-dry 2-neck flask under Argon. Solvent: Dry THF (0.2 M). |

| 2 | Reagent A | Add TiCl |

| 3 | Substrate | Add the hindered aldehyde (1.0 equiv) and active methylene (1.0 equiv). |

| 4 | Base | Add Pyridine or N-Methylmorpholine (4.0 equiv) dropwise over 30 mins. |

| 5 | Reaction | Allow to warm to Room Temp. Stir 12–24h. |

| 6 | Quench | Quench with sat. NH |

Safety Note: TiCl

fumes vigorously in air. Handle strictly under inert atmosphere.

Module 3: Reductive Amination